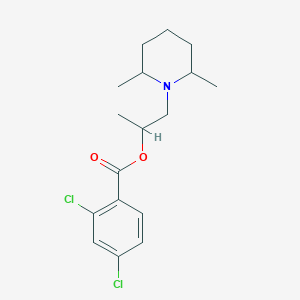
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as DMXB-A, and it is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system and plays an essential role in various physiological processes.
作用機序
DMXB-A selectively activates the α7 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate, leading to the influx of calcium ions into the cell. This calcium influx triggers a series of intracellular signaling pathways, including the activation of protein kinase C and the release of neurotrophic factors. These signaling pathways are essential for the neuroprotective and anti-inflammatory effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to improve cognitive function in animal models of Alzheimer's disease and ADHD. DMXB-A also reduces inflammation and oxidative stress, which are key contributors to neuronal damage in neurological disorders. Additionally, DMXB-A has been shown to increase the expression of neurotrophic factors, which promote neuronal survival and growth.
実験室実験の利点と制限
DMXB-A has several advantages for use in laboratory experiments. It is a highly selective agonist of the α7 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate, which allows for precise modulation of this receptor. DMXB-A also has a long half-life, which makes it suitable for chronic dosing studies. However, DMXB-A has limited solubility in water, which can make it challenging to administer in some experimental paradigms.
将来の方向性
There are several future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A in the treatment of traumatic brain injury (TBI). DMXB-A has been shown to reduce neuronal damage and inflammation in animal models of TBI, suggesting that it may have therapeutic potential in this condition. Another area of interest is the development of novel DMXB-A analogs with improved pharmacokinetic properties and efficacy. These analogs may have potential in the treatment of neurological disorders and other conditions. Finally, further research is needed to elucidate the precise mechanisms of action of DMXB-A and its effects on neuronal function and plasticity.
合成法
The synthesis of DMXB-A involves the reaction of 2,6-dimethylpiperidine with 2,4-dichlorobenzoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of DMXB-A with high purity.
科学的研究の応用
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). DMXB-A has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in preclinical studies.
特性
分子式 |
C17H23Cl2NO2 |
|---|---|
分子量 |
344.3 g/mol |
IUPAC名 |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H23Cl2NO2/c1-11-5-4-6-12(2)20(11)10-13(3)22-17(21)15-8-7-14(18)9-16(15)19/h7-9,11-13H,4-6,10H2,1-3H3 |
InChIキー |
ZJSORPWYRKFLDQ-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
正規SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)



![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
